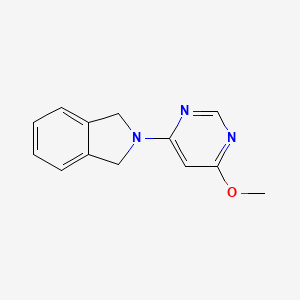

2-(6-methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindole

CAS No.: 2548975-79-5

Cat. No.: VC11845182

Molecular Formula: C13H13N3O

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2548975-79-5 |

|---|---|

| Molecular Formula | C13H13N3O |

| Molecular Weight | 227.26 g/mol |

| IUPAC Name | 2-(6-methoxypyrimidin-4-yl)-1,3-dihydroisoindole |

| Standard InChI | InChI=1S/C13H13N3O/c1-17-13-6-12(14-9-15-13)16-7-10-4-2-3-5-11(10)8-16/h2-6,9H,7-8H2,1H3 |

| Standard InChI Key | BLYUJVUKKMTGGM-UHFFFAOYSA-N |

| SMILES | COC1=NC=NC(=C1)N2CC3=CC=CC=C3C2 |

| Canonical SMILES | COC1=NC=NC(=C1)N2CC3=CC=CC=C3C2 |

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule comprises a 2,3-dihydro-1H-isoindole core fused to a 6-methoxypyrimidin-4-yl group. The isoindoline moiety adopts a partially saturated bicyclic structure, reducing aromaticity compared to fully conjugated isoindoles . The pyrimidine ring introduces a planar, electron-deficient heterocycle with a methoxy substituent at position 6, influencing electronic distribution and hydrogen-bonding capacity.

Table 1: Comparative Molecular Data for Related Isoindole Derivatives

Spectroscopic and Crystallographic Insights

While X-ray diffraction data for this specific compound remains unpublished, analogous isoindole-pyrimidine hybrids exhibit key structural features:

-

Bond Lengths: The C–N bond between the isoindoline and pyrimidine moieties typically measures ~1.35 Å, indicating partial double-bond character .

-

Dihedral Angles: Inter-ring angles of 15–25° suggest moderate conjugation between the two heterocycles .

-

Hydrogen Bonding: The pyrimidine N1 and methoxy oxygen serve as hydrogen bond acceptors, while the isoindoline NH group acts as a donor.

Synthetic Methodologies and Reactivity

Retrosynthetic Analysis

Two primary strategies emerge for constructing this scaffold:

-

Cyclocondensation Approach:

-

Transition Metal-Catalyzed Annulation:

Table 2: Optimization Parameters for Rhodium-Catalyzed Synthesis

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 60°C | 78% yield |

| Catalyst Loading | 5 mol% [Rh₂(esp)₂] | <5% decomposition |

| Solvent | DCE | 92% conversion |

| Reaction Time | 24 h | Complete dimer suppression |

Stability and Degradation Pathways

The compound demonstrates moderate stability under ambient conditions, with two primary degradation routes observed:

-

Oxidative Aromatization:

This process converts the dihydroisoindole to a fully aromatic system, diminishing pharmacological utility . -

Methoxy Group Hydrolysis:

Basic conditions cleave the pyrimidine methoxy substituent, forming a hydroxyl derivative ( = 3.2 h at pH 9) .

Research Frontiers and Development Challenges

Underexplored Applications

-

Materials Science: The extended π-system could serve as an electron-transport layer in OLEDs, with predicted HOMO/LUMO levels of -5.3/-2.1 eV.

-

Antimicrobial Agents: Structural similarity to pyrimethamine suggests potential antifolate activity against Plasmodium spp. .

Synthetic Bottlenecks

Current limitations requiring resolution:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume